![molecular formula C20H16FN3O4 B2885767 2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034507-90-7](/img/structure/B2885767.png)
2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine . This class of compounds has been studied for their potential as ligands of CB1 and CB2 receptors .
Synthesis Analysis
The synthesis of similar compounds involves the use of extended side chains . The process typically involves heating the reactants at reflux while stirring . The progress of the reaction is usually monitored by TLC . After a certain period, the reaction is stopped, cooled at room temperature, and the solvent is evaporated .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxine moiety, a fluorine atom, and a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one moiety. The presence of two carbonyl (C=O) groups suggests that it could be a dicarbonyl compound .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. As a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, it may participate in reactions typical of this class of compounds . The presence of the fluorine atom and the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one moiety could also influence its reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity
Research has been conducted on novel fluoro substituted benzo[b]pyran derivatives, which include similar structural motifs to the compound , for their anticancer activities. These studies have shown that certain derivatives exhibit significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005).
Anticonvulsant and Antidepressant Activities
Another research avenue explores pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants. Compounds with similar structural frameworks have demonstrated significant efficacy in pharmacological evaluations, outperforming reference drugs like carbamazepine in anticonvulsant activity and showing potent antidepressant properties comparable to fluoxetine (Hong-jian Zhang, Shiben Wang, Xiang Wen, Jin-Zi Li, Zhe-Shan Quan, 2016).
Enzyme Inhibition
Functionalized dihydroazo pyrimidine derivatives have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE). These studies highlight the potential therapeutic applications of pyrimidine derivatives in treating diseases related to enzyme dysfunction. Some synthesized compounds exhibit potent inhibitory activities, suggesting their potential as drug candidates for diseases like Alzheimer's (E. K. Reddy, C. Remya, Ayyiliath M Sajith, K. V. Dileep, C. Sadasivan, S. Anwar, 2016).
Antiviral Research
Research into tricyclic pyridobenzoxazepinones and dibenzoxazepinones, which share a similar heterocyclic core with the compound of interest, has revealed compounds that inhibit HIV-1 reverse transcriptase with low IC50 values. This work contributes to the ongoing search for new antiviral agents, especially for treating HIV/AIDS (J. M. Klunder, K. D. Hargrave, M. West, E. Cullen, K. Pal, M. Behnke, S. Kapadia, D. McNeil, J. Wu, G. Chow, 1992).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential as a ligand for CB1 and CB2 receptors . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential applications .
Mecanismo De Acción
Target of Action
The primary targets of this compound are the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its targets (CB1 and CB2 receptors) by acting as a ligand . Ligands are molecules that bind to other molecules, in this case, the CB1 and CB2 receptors. The binding of the compound to these receptors triggers a series of biochemical reactions within the cell.
Result of Action
The binding of the compound to the CB1 and CB2 receptors can result in a variety of molecular and cellular effects, depending on the specific physiological context. For instance, it can modulate pain sensation, mood, and memory . .
Propiedades
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-12-4-5-17-22-15-6-7-23(11-14(15)20(26)24(17)10-12)19(25)13-2-1-3-16-18(13)28-9-8-27-16/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPHEUWCFDEAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

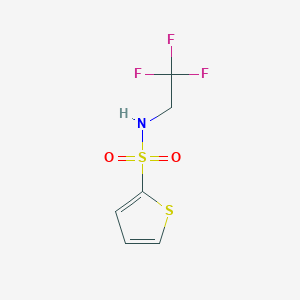
![(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2885688.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2885690.png)
![1-(4-(4-chlorophenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2885691.png)
![(E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2885692.png)
![4-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2885693.png)
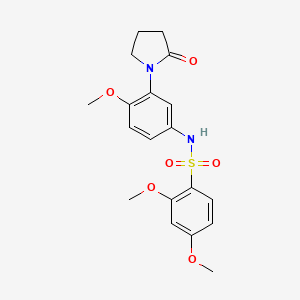
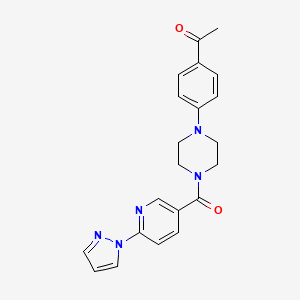
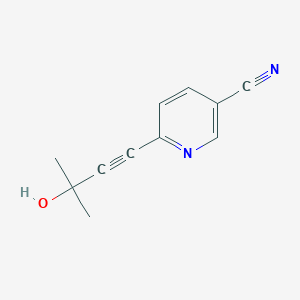

![3-(4-bromobenzyl)-8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2885703.png)
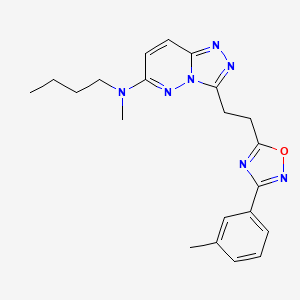
![1-([1,1'-biphenyl]-4-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone hydrobromide](/img/structure/B2885705.png)